molecular formula C22H29N5O2 B5171616 N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide

N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide

Cat. No. B5171616
M. Wt: 395.5 g/mol
InChI Key: KXCBCSIPMOTRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide is a compound that has been the focus of many scientific research studies due to its potential applications in the field of medicine. This compound belongs to the class of pyrazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation, decrease pain, and inhibit the growth of cancer cells. It has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide in lab experiments include its potential to be used as a treatment for various diseases, its anti-inflammatory and analgesic properties, and its ability to inhibit the growth of cancer cells. The limitations of using this compound in lab experiments include its high cost and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide. These include further studies on its mechanism of action, its potential to be used as a treatment for various diseases, and the development of more cost-effective synthesis methods. Additionally, research could be conducted to investigate the potential side effects of this compound and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide involves the reaction of piperidinecarboxamide with 4-phenylbutanoyl chloride in the presence of a base. The resulting compound is then reacted with 5-amino-1H-pyrazole to obtain the final product.

Scientific Research Applications

N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antitumor properties. Studies have also shown that this compound has the potential to be used as a treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]-N-prop-2-enylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-2-14-23-22(29)26-16-12-19(13-17-26)27-20(11-15-24-27)25-21(28)10-6-9-18-7-4-3-5-8-18/h2-5,7-8,11,15,19H,1,6,9-10,12-14,16-17H2,(H,23,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCBCSIPMOTRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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